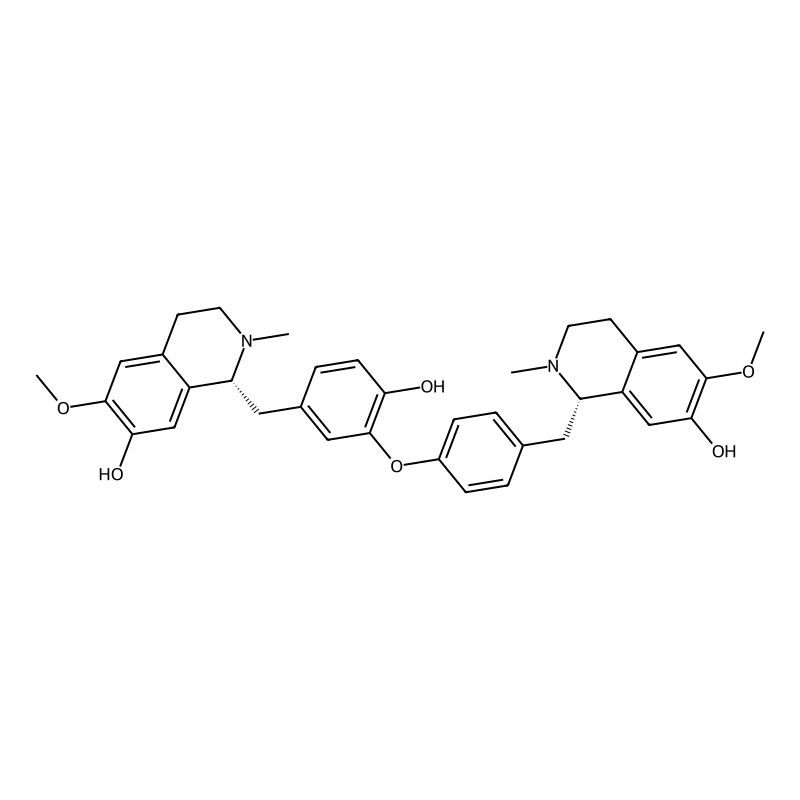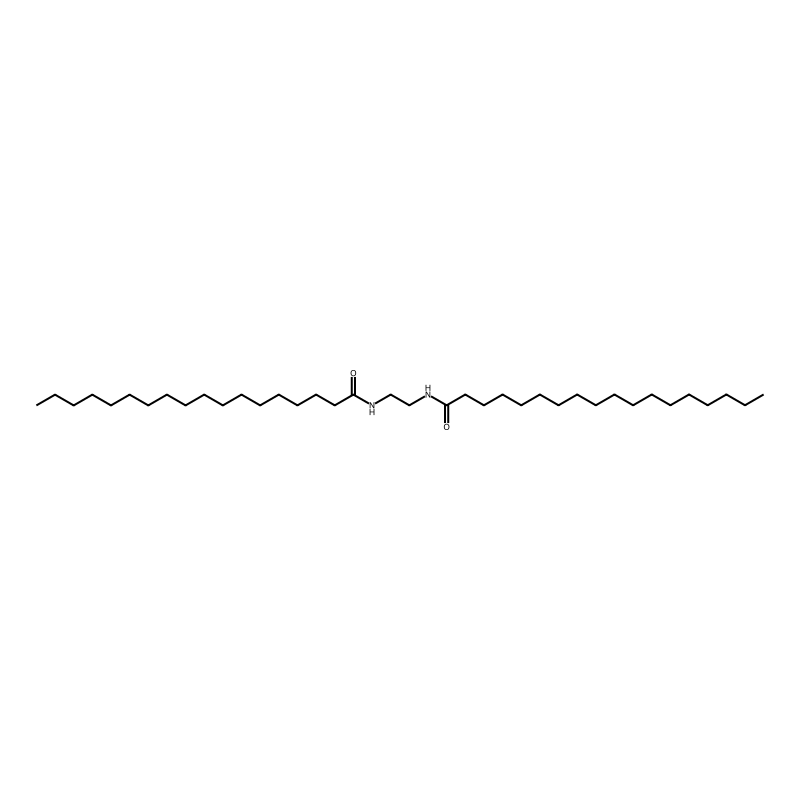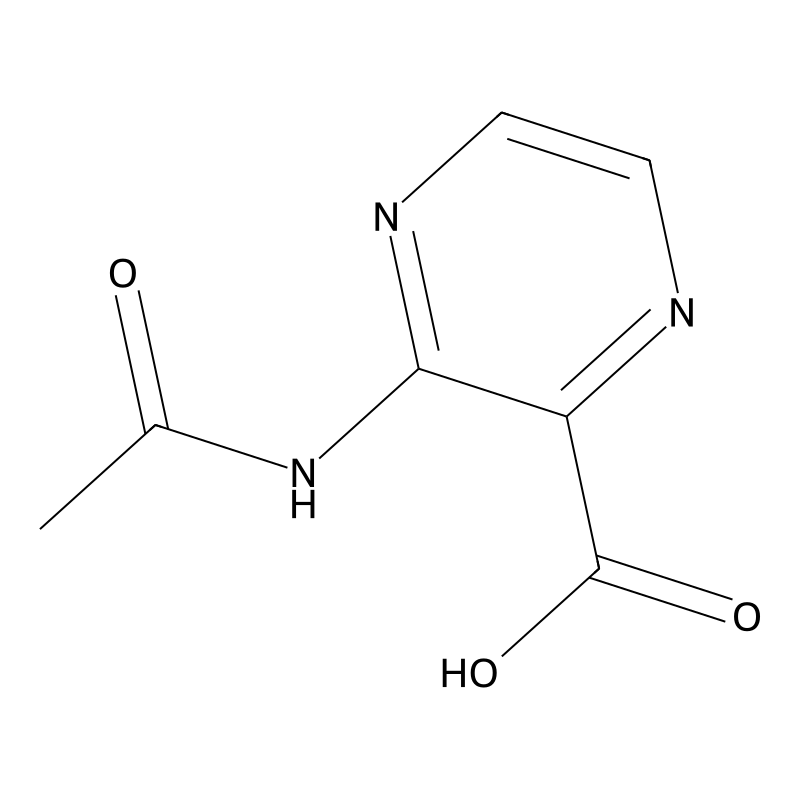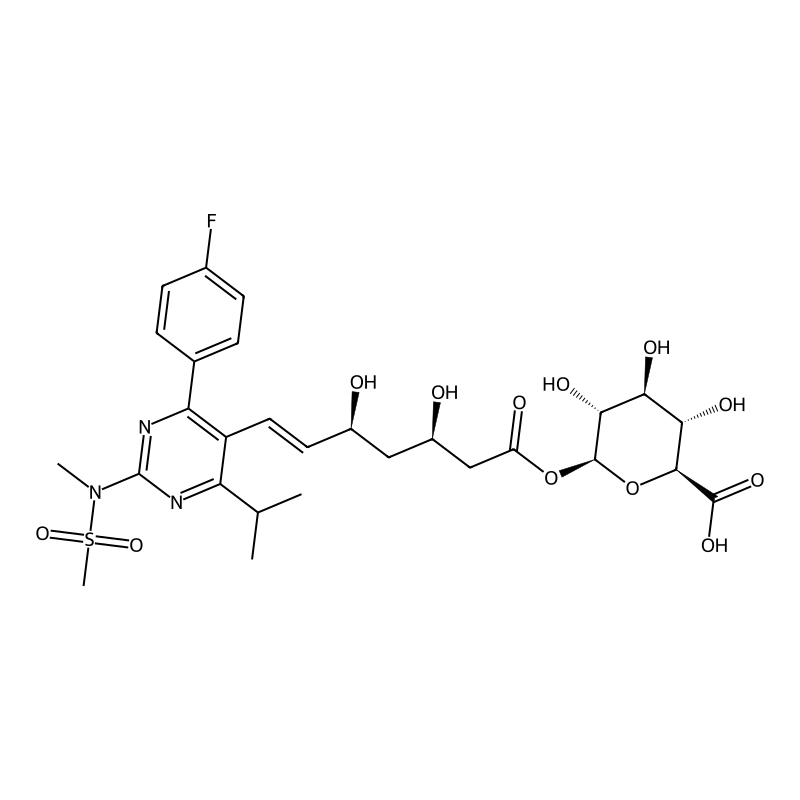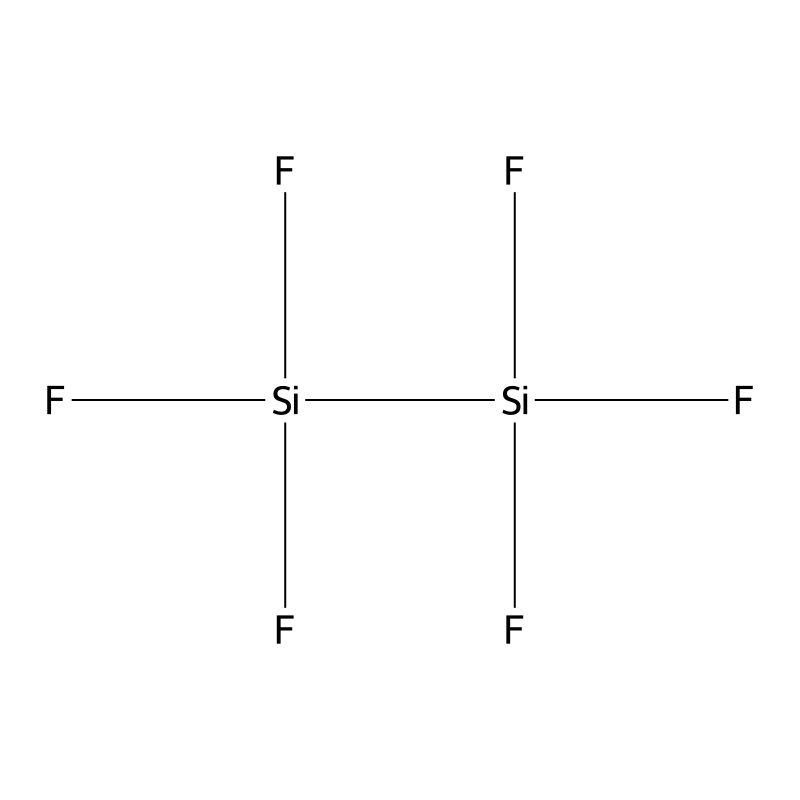1-Iodo-2-methyl-2-propoxypropane

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
1-Iodo-2-methyl-2-propoxypropane, also known as isobutyl iodide, is an organic compound with the molecular formula CHI. It features a branched structure where a propoxy group is attached to a carbon that also carries an iodine atom. This compound is characterized by its unique chemical properties and reactivity, making it an interesting subject of study in organic chemistry.
The reactivity of 1-iodo-2-methyl-2-propoxypropane can be attributed to the presence of the iodine atom, which can undergo nucleophilic substitution reactions. A typical reaction involves the cleavage of the C-I bond in the presence of nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers:
In addition, this compound can participate in elimination reactions under certain conditions, leading to alkenes.
Research indicates that compounds related to 1-iodo-2-methyl-2-propoxypropane may exhibit various biological activities, particularly in medicinal chemistry. For instance, studies have shown that similar iodinated compounds can be used as radiolabeled tracers in positron emission tomography (PET), which aids in visualizing biological processes in vivo . The biological implications of 1-iodo-2-methyl-2-propoxypropane specifically require further investigation to establish its pharmacological profile.
Several methods have been developed for synthesizing 1-iodo-2-methyl-2-propoxypropane:
- Alkylation of Alcohols: The reaction of propyl alcohol with iodine and phosphorus triiodide can yield 1-iodo-2-methylpropane.
- Halogenation: The direct halogenation of 2-methylpropane using iodine can also produce this compound.
- Radiolabeling Techniques: Recent advancements include the synthesis of radiolabeled versions, such as 1-iodo-2-[^11C]methylpropane, which are utilized in PET imaging .
1-Iodo-2-methyl-2-propoxypropane finds applications primarily in organic synthesis and medicinal chemistry. Its derivatives are often used in:
- Pharmaceutical Development: As intermediates in the synthesis of biologically active compounds.
- Radiochemistry: In the production of radiolabeled compounds for imaging studies.
The compound's unique structural features allow for its use in various synthetic pathways, making it valuable in both academic research and industrial applications.
Interaction studies involving 1-iodo-2-methyl-2-propoxypropane focus on its reactivity with various nucleophiles and electrophiles. These studies are critical for understanding how this compound can be utilized in synthetic chemistry and its potential biological interactions. For example, investigations into its behavior with thiophenol and phenol have demonstrated significant conversion rates, indicating its utility as a reactive intermediate .
Several compounds share structural similarities with 1-iodo-2-methyl-2-propoxypropane. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-Iodo-2-methylpropane | Iodinated Alkane | Lacks propoxy group; simpler structure |
| Isobutyl iodide | Iodinated Alkane | Identical structure; often used interchangeably |
| 2-Methylpropyl iodide | Iodinated Alkane | Different branching; distinct reactivity |
| Propyl iodide | Iodinated Alkane | Linear structure; less steric hindrance |
While these compounds share similarities, 1-iodo-2-methyl-2-propoxypropane's unique propoxy group distinguishes it from others, influencing its reactivity and potential applications.




